molecular formula C24H33N3O7 B8114801 Mal-NH-PEG2-BCN

Mal-NH-PEG2-BCN

Cat. No.: B8114801
M. Wt: 475.5 g/mol
InChI Key: WOCRQFMPRIJWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-NH-PEG2-BCN is a heterobifunctional cross-linker widely used in protein modification and bioconjugation chemistry. This compound features a maleimide group that reacts with thiol groups and a bicyclo[6.1.0]nonyne (BCN) group that participates in click chemistry reactions. The polyethylene glycol (PEG) spacer provides added hydrophilicity, enhancing the solubility and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-NH-PEG2-BCN typically involves the following steps:

    Activation of Polyethylene Glycol (PEG): The PEG chain is activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester, to form PEG-NHS.

    Conjugation with Maleimide: The activated PEG-NHS is then reacted with a maleimide derivative to form PEG-maleimide.

    Introduction of BCN Group: The PEG-maleimide is further reacted with a BCN derivative to introduce the BCN group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-NH-PEG2-BCN undergoes various chemical reactions, including:

    Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.

    Click Chemistry Reaction: The BCN group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-NH-PEG2-BCN has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-NH-PEG2-BCN exerts its effects through the following mechanisms:

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on proteins or other biomolecules, forming stable thioether bonds. This reaction is highly specific and efficient, allowing for precise modification of target molecules.

    Click Chemistry Reaction: The BCN group undergoes strain-promoted azide-alkyne cycloaddition with azide groups, forming triazole linkages.

Comparison with Similar Compounds

Mal-NH-PEG2-BCN is unique due to its combination of a maleimide group, a BCN group, and a PEG spacer. Similar compounds include:

This compound stands out due to its high reactivity, stability, and versatility in various bioconjugation and modification applications.

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCRQFMPRIJWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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